(S)-2-Amino-3-(5-chloro-2-hydroxyphenyl)propanoic acid hydrochloride
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Overview
Description
(S)-2-Amino-3-(5-chloro-2-hydroxyphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is characterized by the presence of an amino group, a hydroxyl group, and a chlorine atom attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(5-chloro-2-hydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-hydroxybenzaldehyde and (S)-alanine.
Formation of Schiff Base: The aldehyde group of 5-chloro-2-hydroxybenzaldehyde reacts with the amino group of (S)-alanine to form a Schiff base.
Reduction: The Schiff base is then reduced to form the desired amino acid derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(5-chloro-2-hydroxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a methoxy group.
Substitution: The chlorine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkyl halides under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dechlorinated or methoxy-substituted derivatives.
Substitution: Amino, nitro, or alkyl-substituted derivatives.
Scientific Research Applications
(S)-2-Amino-3-(5-chloro-2-hydroxyphenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(5-chloro-2-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or proteins, altering their activity or function.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid hydrochloride
- (S)-2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid hydrochloride
- (S)-2-Amino-3-(5-methyl-2-hydroxyphenyl)propanoic acid hydrochloride
Uniqueness
(S)-2-Amino-3-(5-chloro-2-hydroxyphenyl)propanoic acid hydrochloride is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs with different substituents. This uniqueness makes it valuable in specific applications where chlorine’s electronic and steric effects are beneficial.
Properties
IUPAC Name |
(2S)-2-amino-3-(5-chloro-2-hydroxyphenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3.ClH/c10-6-1-2-8(12)5(3-6)4-7(11)9(13)14;/h1-3,7,12H,4,11H2,(H,13,14);1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOSHIJPOGFWSQ-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(C(=O)O)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C[C@@H](C(=O)O)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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